STING Degrader-1

Description

The cGAS-STING Pathway in Innate Immune Sensing

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a central signaling cascade in the innate immune system. nih.govconsensus.app It functions as a primary sensor for cytosolic DNA, which can originate from viruses, intracellular bacteria, or damaged self-DNA from the nucleus or mitochondria. wikipedia.orgresearchgate.net This detection triggers a robust immune response aimed at clearing the threat and maintaining cellular homeostasis. wikipedia.org

The process begins with the enzyme cGAS, which is present in the cytoplasm and nucleus. consensus.appwikipedia.org When double-stranded DNA (dsDNA) appears in the cytosol, cGAS binds to it. nih.gov This binding event induces a conformational change in cGAS, causing it to dimerize and activating its enzymatic function. wikipedia.orgnih.gov Activated cGAS then synthesizes a second messenger molecule called cyclic GMP-AMP (cGAMP) from ATP and GTP. wikipedia.orgbiorxiv.org

cGAMP subsequently binds to the STING protein, which is an endoplasmic reticulum (ER)-resident transmembrane protein. nih.govfhnw.ch In its inactive state, STING exists as a dimer. The binding of cGAMP induces a significant conformational change in STING, leading to its activation and subsequent translocation from the ER to the Golgi apparatus. biorxiv.orgresearchgate.net

Once activated and translocated, STING serves as a scaffold to recruit and activate downstream signaling proteins. researchgate.net A key event is the recruitment of TANK-binding kinase 1 (TBK1). wikipedia.org TBK1, upon binding to STING, becomes activated and phosphorylates STING itself, creating docking sites for other factors. nih.gov TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). nih.govwikipedia.org

Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding for type I interferons (IFN-α/β). nih.govnih.gov In addition to the IRF3 axis, STING activation can also lead to the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which controls the expression of a wide array of pro-inflammatory cytokines and chemokines. researchgate.netnih.gov The combined production of type I interferons and other cytokines orchestrates a powerful innate immune response, recruiting various immune cells to the site of infection or damage. nih.govnumberanalytics.com

While crucial for host defense, the cGAS-STING pathway is tightly regulated to prevent inappropriate activation by self-DNA. frontiersin.org Dysregulation or chronic activation of this pathway can lead to sustained production of interferons and inflammatory cytokines, resulting in autoimmune and inflammatory diseases. frontiersin.orgnih.govnih.gov

When the body fails to properly clear damaged cells or when mutations occur in genes responsible for DNA degradation (like TREX1), self-DNA can accumulate in the cytoplasm. wikipedia.org This accumulation can chronically trigger the cGAS-STING pathway, leading to a state of constant immune stimulation. wikipedia.orgfrontiersin.org Such aberrant activation is implicated in several autoimmune disorders, including Aicardi-Goutières syndrome (AGS), STING-associated vasculopathy with onset in infancy (SAVI), and systemic lupus erythematosus (SLE). nih.govnews-medical.net In these conditions, the overproduction of type I interferons, a hallmark of STING pathway activation, contributes significantly to tissue damage and disease pathology. wikipedia.orgfrontiersin.org

Conceptual Framework of Targeted Protein Degradation (TPD)

Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality that, instead of merely inhibiting a protein's function, eliminates the protein from the cell entirely. acs.org This approach utilizes the cell's own protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to selectively tag and destroy disease-causing proteins. nih.govresearchgate.net Two major classes of TPD molecules are Proteolysis Targeting Chimeras (PROTACs) and molecular glue degraders.

PROTACs are heterobifunctional molecules designed to hijack the UPS. cellsignal.comnih.gov They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two. acs.orgnih.gov

By simultaneously binding to both the POI and an E3 ligase, the PROTAC brings them into close proximity, forming a ternary complex. nih.govnih.gov This induced proximity allows the E3 ligase to transfer ubiquitin molecules from an E2 conjugating enzyme onto the surface of the POI. acs.org The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's protein degradation machinery, which unfolds and degrades the protein into small peptides. researchgate.netresearchgate.net A key feature of PROTACs is their catalytic nature; after the POI is degraded, the PROTAC is released and can engage another POI molecule, allowing for sustained protein degradation at sub-stoichiometric concentrations. acs.orgnih.gov Several STING-targeting PROTACs, such as PROTAC STING Degrader-1 (also known as compound SP23), have been developed. medchemexpress.comabmole.com

Molecular glue degraders are small molecules that induce the degradation of a target protein by promoting a novel interaction between the POI and an E3 ligase. nih.gov Unlike the modular design of PROTACs, molecular glues typically work by binding to the E3 ligase and altering its surface, creating a new binding site for a protein that would not normally be a substrate (a "neosubstrate"). acs.orgportlandpress.com

This glue-induced ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the neosubstrate, similar to the mechanism used by PROTACs. nih.govresearchgate.net The discovery of most molecular glues has been serendipitous. researchgate.net Some compounds identified as STING degraders are classified as molecular glues, which covalently bind to both STING and an E3 ligase to induce degradation. medchemexpress.com For instance, the compound AK59 has been identified as a novel molecular glue that facilitates an interaction between STING and the HERC4 E3 ligase, leading to STING degradation. biorxiv.org

Research Rationale for STING Degradation as a Therapeutic Strategy

While the STING pathway is essential for host defense against pathogens, its dysregulation and persistent activation can lead to detrimental inflammatory conditions. frontiersin.org The over-activation of STING is implicated in the pathology of various autoinflammatory diseases and autoimmune disorders, characterized by excessive immune responses and chronic inflammation. frontiersin.orgcellsignal.com Therefore, developing strategies to precisely control and dampen aberrant STING signaling is a significant therapeutic goal.

The rationale for pursuing STING degradation is rooted in the need to resolve the chronic inflammation driven by its hyperactivity. Instead of merely blocking its signaling, degrading the STING protein itself offers a more definitive method of shutting down the entire pathway. This approach is inspired by the body's natural regulatory mechanisms, which include the trafficking-mediated degradation of STING to terminate the immune response and maintain homeostasis. nih.govresearchgate.netnih.gov Following activation, STING is naturally transported to endolysosomal compartments for degradation, a process that prevents a prolonged and potentially harmful immune reaction. nih.govembopress.org

Targeted degradation of STING using small molecules represents a promising therapeutic intervention. Compounds such as this compound have been developed as potent degraders of the STING protein. medchemexpress.commedchemexpress.com These molecules, which can function as PROTACs or molecular glues, are designed to hijack the cellular degradation machinery to specifically eliminate STING. cellsignal.commedchemexpress.commedchemexpress.com By inducing the degradation of STING, these compounds can downregulate the downstream inflammatory signals, such as the production of IFN-β, IL-6, and CXCL10. medchemexpress.com This strategy holds potential for the treatment of conditions where STING is overactive, including certain inflammatory diseases. cellsignal.commedchemexpress.commedchemexpress.com Research has identified specific degraders, such as the molecular glue AK59, which leverages the HERC4 E3 ligase to induce STING degradation. biorxiv.orgnih.gov Such findings open new avenues for developing therapies for diseases driven by chronic STING activation. biorxiv.org

Structure

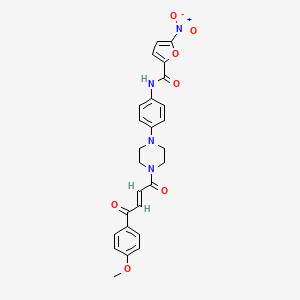

2D Structure

Properties

Molecular Formula |

C26H24N4O7 |

|---|---|

Molecular Weight |

504.5 g/mol |

IUPAC Name |

N-[4-[4-[(E)-4-(4-methoxyphenyl)-4-oxobut-2-enoyl]piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide |

InChI |

InChI=1S/C26H24N4O7/c1-36-21-8-2-18(3-9-21)22(31)10-12-24(32)29-16-14-28(15-17-29)20-6-4-19(5-7-20)27-26(33)23-11-13-25(37-23)30(34)35/h2-13H,14-17H2,1H3,(H,27,33)/b12-10+ |

InChI Key |

GGBQOZFIUFEERN-ZRDIBKRKSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |

Origin of Product |

United States |

Sting Degrader 1: Design, Synthesis, and Mechanistic Characterization

Rational Design of STING Degrader-1 as a PROTAC

This compound is a heterobifunctional molecule, meticulously designed to harness the cell's own protein disposal machinery to target and destroy the STING protein. cellsignal.com Its architecture is a classic example of a PROTAC, consisting of three key components: a ligand that binds to the target protein (STING), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that joins the two. cellsignal.comuni-muenchen.de

Identification and Integration of STING-Binding Ligand

The design of this compound, also referred to as SP23, incorporates a known small-molecule inhibitor of STING, C-170, as its targeting component. acs.orgnih.gov C-170 is a potent and covalent inhibitor of both human and mouse STING. invivochem.com By integrating this well-characterized STING inhibitor, the degrader is specifically directed to the STING protein, ensuring selective binding. acs.orgnih.gov

Selection and Incorporation of E3 Ubiquitin Ligase Ligand (Cereblon (CRBN) Recruiter)

To initiate the degradation process, this compound must recruit an E3 ubiquitin ligase. For this purpose, the designers selected pomalidomide (B1683931), a derivative of thalidomide. acs.orgnih.gov Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase. researchgate.netresearchgate.net CRBN is a popular choice in PROTAC design due to the favorable physicochemical properties of its ligands, such as smaller molecular weight, which contributes to better drug-like characteristics. By binding to CRBN, pomalidomide effectively brings the entire E3 ligase complex into close proximity with the STING protein. nih.gov

Elucidation of this compound's Degradation Mechanism

The primary function of this compound is to induce the degradation of the STING protein. This process is highly efficient and relies on the cell's natural ubiquitin-proteasome system.

Dose- and Time-Dependent Induction of STING Protein Degradation

Research has demonstrated that this compound induces the degradation of the STING protein in a manner that is dependent on both the concentration of the degrader and the duration of treatment. medchemexpress.com The efficiency of degradation is often quantified by the DC50 value, which represents the concentration of the degrader required to reduce the level of the target protein by 50%. For this compound (SP23), the reported DC50 is 3.2 μM. cellsignal.comacs.orgnih.govmedchemexpress.com Studies have shown that degradation of STING can be observed as early as 4 hours after treatment, with maximum degradation achieved at 48 hours. medchemexpress.com

Table 1: Degradation Efficiency of this compound (SP23)

| Parameter | Value | Reference |

|---|---|---|

| DC50 | 3.2 μM | cellsignal.comacs.orgnih.gov |

| Onset of Degradation | 4 hours | medchemexpress.com |

| Maximum Degradation | 48 hours | medchemexpress.com |

Engagement of the Ubiquitin-Proteasome System for STING Proteolysis

The mechanism by which this compound eliminates the STING protein is through the ubiquitin-proteasome system (UPS). cellsignal.combiorxiv.org The UPS is a major pathway for controlled protein degradation in eukaryotic cells. Once this compound forms the ternary complex with STING and CRBN, the E3 ligase facilitates the transfer of ubiquitin molecules to the STING protein. cellsignal.com This polyubiquitination acts as a tag, marking the STING protein for recognition and subsequent destruction by the proteasome, a large protein complex that breaks down unwanted proteins. cellsignal.com The involvement of the proteasome has been confirmed by experiments showing that inhibiting the proteasome with agents like bortezomib (B1684674) can rescue the degradation of STING induced by the degrader. biorxiv.org

Specificity of this compound for STING versus Other Signaling Proteins

This compound, also referred to as SP23, has demonstrated a notable selectivity for the STING protein. medchemexpress.comacs.orgnih.govacs.org This specificity is crucial for minimizing off-target effects and ensuring that the therapeutic action is precisely directed. The design of this compound as a PROTAC is central to its selectivity. It is a heterobifunctional molecule constructed from a specific STING inhibitor, C-170, and a ligand for the Cereblon (CRBN) E3 ligase, pomalidomide, connected by a linker. acs.orgnih.govfigshare.com

Studies have shown that while this compound effectively induces the degradation of STING, it does not affect the levels of other key signaling proteins involved in inflammatory pathways. medchemexpress.comacs.org In human monocytic THP-1 cells, treatment with SP23 did not lead to the degradation of several other inflammation-related proteins, including Janus kinase 2 (JAK2), signal transducer and activator of transcription 3 (STAT3), phosphoinositide 3-kinase (PI3K), protein kinase B (AKT), and Toll-like receptor 4 (TLR4). acs.org This high degree of selectivity underscores the targeted nature of this PROTAC degrader.

The degradation potency of this compound has been quantified with a DC50 value of 3.2 μM in THP-1 cells. medchemexpress.comnih.govcellsignal.comabmole.com The DC50 represents the concentration of the degrader required to reduce the level of the target protein by 50%.

Table 1: Specificity Profile of this compound (SP23)

| Protein Target | Degradation Observed | Cell Line | Reference |

|---|---|---|---|

| STING | Yes | THP-1 | medchemexpress.comacs.org |

| JAK2 | No | THP-1 | acs.org |

| STAT3 | No | THP-1 | acs.org |

| PI3K | No | THP-1 | acs.org |

| AKT | No | THP-1 | acs.org |

| TLR4 | No | THP-1 | acs.org |

Recruitment of Specific E3 Ligases by this compound

The mechanism of action for this compound involves the recruitment of a specific E3 ubiquitin ligase to the STING protein, thereby marking it for proteasomal degradation. As a PROTAC, this compound is engineered to hijack the cell's natural protein disposal system.

The design of this compound incorporates a pomalidomide moiety, which is a known ligand for the Cereblon (CRBN) E3 ligase. acs.orgnih.govfigshare.com By binding to both STING (via the C-170 ligand) and CRBN, this compound facilitates the formation of a ternary complex between STING and the CRBN E3 ligase. acs.orgnih.gov This induced proximity leads to the ubiquitination of STING, which is then recognized and degraded by the 26S proteasome. uni-muenchen.de The degradation of STING by SP23 has been confirmed to be dependent on the proteasome pathway. acs.org

Comparative Analysis with Other STING Degradation Modalities

The field of targeted protein degradation is rapidly evolving, with different modalities being developed to target proteins like STING. A comparative analysis of this compound (a PROTAC) with molecular glue degraders provides insight into the diverse mechanisms employed to achieve STING degradation.

Distinction from Molecular Glue STING Degraders (e.g., AK59)

Molecular glue degraders represent a different class of molecules that also induce the degradation of target proteins but through a distinct mechanism compared to PROTACs. While PROTACs are heterobifunctional molecules with distinct ligands for the target protein and the E3 ligase, molecular glues are typically smaller molecules that induce a novel interaction between an E3 ligase and a target protein that would not normally interact. researchgate.netbiorxiv.org

A prime example of a molecular glue STING degrader is AK59. researchgate.netbiorxiv.orgmedchemexpress.com Unlike this compound, which is rationally designed with known ligands, AK59 was identified as a novel molecular glue that induces the degradation of STING. researchgate.netbiorxiv.org The key distinction lies in their structure and mode of action. This compound has a modular design, whereas AK59 acts by changing the surface of an E3 ligase to create a new binding site for STING. biorxiv.org

Differences in E3 Ligase Recruitment Profiles and Degradation Pathways

A significant difference between this compound and the molecular glue AK59 is the E3 ligase they recruit. As previously mentioned, this compound recruits the CRBN E3 ligase. acs.orgnih.gov

In contrast, studies have identified that AK59 mediates STING degradation by recruiting a different E3 ligase, HERC4, which belongs to the HECT domain family of E3 ligases. researchgate.netbiorxiv.orgresearchgate.netnih.govnovartis.com The degradation of STING by AK59 is dependent on HERC4. researchgate.netbiorxiv.org This was a significant finding as HERC4 had not been previously exploited for targeted protein degradation. biorxiv.org The degradation process initiated by AK59 also involves the ubiquitin-proteasome system. researchgate.net

This difference in E3 ligase recruitment highlights the expanding toolkit available for targeted protein degradation and suggests that different degraders can be developed to leverage various cellular degradation pathways, potentially offering advantages in terms of tissue specificity or overcoming resistance mechanisms.

Table 2: Comparison of this compound and AK59

| Feature | This compound (SP23) | AK59 |

|---|---|---|

| Degrader Type | PROTAC | Molecular Glue |

| Mechanism | Binds STING and E3 ligase via separate ligands | Induces novel interaction between STING and E3 ligase |

| Recruited E3 Ligase | Cereblon (CRBN) | HERC4 |

| STING Ligand | C-170 | Not applicable (induces neo-interaction) |

| E3 Ligase Ligand | Pomalidomide | Not applicable (induces neo-interaction) |

In Vitro Cellular and Molecular Investigations of Sting Degrader 1

Quantitative Assessment of STING Protein Depletion in Cellular Models

Analysis of STING Protein Levels and Degradation Kinetics

In vitro studies utilizing the human monocytic cell line THP-1 have demonstrated that STING Degrader-1 effectively reduces cellular levels of the STING protein in a dose- and time-dependent manner. medchemexpress.com The compound exhibits a half-maximal degradation concentration (DC50) of 3.2 μM in these cells. medchemexpress.comglpbio.com

The kinetics of STING protein degradation have been characterized, with the onset of degradation observed as early as 4 hours post-treatment. medchemexpress.com The maximal degradation of the STING protein is achieved at 48 hours of exposure to the compound. medchemexpress.com This time-dependent degradation profile highlights the compound's ability to induce a sustained reduction in STING protein levels. Furthermore, treatment of THP-1 cells with this compound for 24 hours showed a concentration-dependent decrease in STING protein. medchemexpress.com

| Parameter | Value | Cell Line |

|---|---|---|

| DC50 | 3.2 μM | THP-1 |

| Time to Onset of Degradation | 4 hours | THP-1 |

| Time to Maximum Degradation | 48 hours | THP-1 |

Investigation of STING Ubiquitination Induced by this compound

As a PROTAC, the mechanism of action of this compound is predicated on its ability to induce the ubiquitination of the STING protein. medchemexpress.com By recruiting an E3 ubiquitin ligase to the STING protein, the degrader facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the STING protein. This polyubiquitination serves as a molecular signal for recognition and subsequent degradation by the 26S proteasome. This targeted degradation is a key feature of PROTAC technology, allowing for the removal of the target protein from the cellular environment. cellsignal.jp

Functional Impact on Downstream STING Signaling

The degradation of the STING protein by this compound leads to a functional impairment of the downstream signaling cascade. This has been demonstrated by assessing key markers of STING pathway activation, including the production of type I interferons and pro-inflammatory cytokines.

Attenuation of cGAMP-Mediated Pathway Activation

The canonical activation of the STING pathway is triggered by the binding of cyclic GMP-AMP (cGAMP), a second messenger produced in response to cytosolic DNA. medchemexpress.eu In vitro studies have shown that this compound effectively attenuates the activation of the STING pathway in THP-1 cells stimulated with cGAMP. medchemexpress.com By degrading the STING protein, the degrader prevents the necessary downstream signaling events that would typically follow cGAMP binding.

Suppression of Interferon-β (IFN-β) Production and Secretion

A primary consequence of STING activation is the production and secretion of type I interferons, such as IFN-β. medchemexpress.com Research has shown that this compound can suppress the cGAMP-induced production of IFN-β in THP-1 cells. medchemexpress.com Treatment of these cells with concentrations of this compound in the range of 2.5 to 20 μM resulted in a significant downregulation of IFN-β levels. medchemexpress.com

Reduction of Inflammatory Cytokine (IL-6, CXCL10) Expression

Beyond type I interferons, the activation of the STING pathway also leads to the expression of various pro-inflammatory cytokines and chemokines. In THP-1 cells, this compound has been shown to reduce the expression of Interleukin-6 (IL-6) and C-X-C Motif Chemokine Ligand 10 (CXCL10) following stimulation with cGAMP. medchemexpress.com This reduction in inflammatory cytokine expression was observed at concentrations ranging from 2.5 to 20 μM. medchemexpress.com

| Downstream Mediator | Effect | Concentration Range |

|---|---|---|

| Interferon-β (IFN-β) | Downregulation | 2.5 - 20 μM |

| Interleukin-6 (IL-6) | Downregulation | 2.5 - 20 μM |

| CXCL10 | Downregulation | 2.5 - 20 μM |

Modulation of Interferon-Stimulated Gene (ISG) Transcription

This compound has been shown to effectively suppress the transcription of interferon-stimulated genes (ISGs) by targeting the STING protein for degradation. In monocytic THP-1 cells, treatment with this compound leads to a dose-dependent reduction in the cGAMP-induced expression of key downstream signaling molecules. caymanchem.com Specifically, the production of interferon-beta (IFN-β), a critical type I interferon, is significantly downregulated. caymanchem.commedchemexpress.com This, in turn, prevents the activation of the JAK-STAT signaling pathway and subsequent transcription of a broad range of ISGs.

Further studies have demonstrated that this compound also diminishes the cGAMP-induced secretion of other pro-inflammatory cytokines and chemokines that are regulated by the STING pathway, such as Interleukin-6 (IL-6) and C-X-C Motif Chemokine Ligand 10 (CXCL10). caymanchem.commedchemexpress.com The reduction in the levels of these molecules indicates a comprehensive dampening of the STING-mediated inflammatory response at the transcriptional level. medchemexpress.com

Cellular Context Specificity and Selectivity Profiling

Efficacy Evaluation in Monocytic Cell Lines (e.g., THP-1 cells)

This compound demonstrates potent and specific degradation of the STING protein in the human monocytic cell line THP-1. caymanchem.com As a Proteolysis-targeting chimera (PROTAC), it is designed to recruit the E3 ubiquitin ligase cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of STING. caymanchem.com

In vitro experiments have established that this compound degrades STING in a dose- and time-dependent manner in THP-1 cells. medchemexpress.com The half-maximal degradation concentration (DC50) for STING in these cells has been determined to be 3.2 µM. caymanchem.comglpbio.com This degradation effect is blocked by the proteasome inhibitor MG132, confirming its mechanism of action via the proteasome, but not by the lysosome inhibitor bafilomycin. caymanchem.com

The functional consequence of STING degradation in THP-1 cells is a significant reduction in the downstream inflammatory signaling cascade. Treatment with this compound at concentrations ranging from 2.5 to 20 µM effectively decreases the cGAMP-induced production of IFN-β, IL-6, and CXCL10. caymanchem.com

Table 1: Efficacy of this compound in THP-1 Monocytic Cells

| Parameter | Observation | Concentration Range | Reference |

|---|---|---|---|

| STING Degradation | Dose- and time-dependent | 0-40 µM | medchemexpress.com |

| DC50 | 3.2 µM | N/A | caymanchem.comglpbio.com |

| Downregulation of Downstream Signals | Decreased cGAMP-induced IFN-β, IL-6, and CXCL10 | 2.5-20 µM | caymanchem.com |

Assessment in Epithelial and Renal Cell Lines (e.g., NCM460 cells, Caki-1 cells)

The degradative activity of this compound extends beyond immune cells to other cell types, including epithelial cells. In the human normal colon epithelial cell line NCM460, this compound has been shown to exhibit a dose-dependent degradation of STING protein. medchemexpress.com This indicates that the machinery required for this compound-mediated degradation is present and functional in these cells. While specific efficacy data for the Caki-1 renal cell line is not detailed in the provided search results, the compound's utility in studying acute kidney injury suggests its activity in relevant renal cell types. medchemexpress.com

Confirmation of No Degradation of Other Inflammation-Related Proteins (e.g., JAK2, STAT3, PI3K, AKT, TLR4)

A critical aspect of a targeted degrader is its selectivity. In vitro studies have confirmed the high selectivity of this compound. When tested in THP-1 cells, treatment with this compound at concentrations up to 30 µM for 24 hours did not result in the degradation of other key proteins involved in inflammatory signaling pathways. medchemexpress.com

Specifically, the levels of Janus kinase 2 (JAK2), Signal Transducer and Activator of Transcription 3 (STAT3), Phosphoinositide 3-kinase (PI3K), Protein Kinase B (AKT), and Toll-like receptor 4 (TLR4) remained unchanged. medchemexpress.com This demonstrates that the degradative action of this compound is specific to the STING protein and does not promiscuously target other related signaling components.

Table 2: Selectivity Profile of this compound in THP-1 Cells

| Protein | Degradation Observed | Concentration | Reference |

|---|---|---|---|

| JAK2 | No | 1.25-30 µM | medchemexpress.com |

| STAT3 | No | 1.25-30 µM | medchemexpress.com |

| PI3K | No | 1.25-30 µM | medchemexpress.com |

| AKT | No | 1.25-30 µM | medchemexpress.com |

| TLR4 | No | 1.25-30 µM | medchemexpress.com |

Preclinical in Vivo Research with Sting Degrader 1

Efficacy in Models of Inflammatory Bowel Diseases

STING Degrader-1, also identified as compound SP23, has demonstrated significant efficacy in animal models of Inflammatory Bowel Disease (IBD). nih.govmedchemexpress.com IBD is characterized by chronic and relapsing inflammation of the gastrointestinal tract, involving complex interactions between the immune system and intestinal epithelial cells. nih.govthe-scientist.com The cGAS-STING signaling pathway has been identified as a key player in sensing abnormal cytoplasmic DNA and initiating innate immune responses, making it a promising therapeutic target. researchgate.netresearchgate.net

In preclinical studies utilizing the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model, administration of this compound resulted in a notable alleviation of disease severity. nih.govmedchemexpress.com Mice treated with the degrader exhibited reduced body weight loss and amelioration of colon shortening, which are classic indicators of colitis improvement. medchemexpress.com Furthermore, a lower disease activity index (DAI) was observed in the treated groups, underscoring the compound's ability to mitigate the clinical manifestations of acute colitis. medchemexpress.com

| Effect of this compound on Colitis Severity Markers | Observation | Reference |

| Body Weight | Reduced loss | medchemexpress.com |

| Colon Length | Ameliorated shortening | medchemexpress.com |

| Disease Activity Index (DAI) | Lowered score | medchemexpress.com |

| Intestinal Mucosal Integrity | Reduced destruction | medchemexpress.com |

This compound influences the intestinal immune landscape and helps restore epithelial barrier function. nih.gov Treatment led to a significant increase in total immune cells (CD45+) in the affected tissues. medchemexpress.com Crucially, the compound was found to preserve intestinal epithelial homeostasis by increasing the expression of key tight junction proteins. nih.gov The loss of these proteins is a critical factor in the pathogenesis of IBD. nih.gov Research showed that this compound administration decreased the loss of tight junction proteins including ZO-1, occludin, and claudin-1, thereby helping to maintain the integrity of the intestinal barrier. nih.gov

A key mechanism underlying the efficacy of this compound in colitis models is its ability to inhibit the polarization of macrophages towards the pro-inflammatory M1 phenotype. nih.govmedchemexpress.com This was evidenced by the downregulation of mRNA levels for M1 macrophage marker genes, such as iNOS and CD86. medchemexpress.com The degradation of STING protein by the compound significantly reduced the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov

Furthermore, this compound was shown to inhibit pyroptosis, a form of inflammatory cell death, in intestinal epithelial cells. nih.govjst.go.jp This is achieved by downregulating the STING-NLRP3 signaling pathway. nih.govmedchemexpress.com The compound effectively abrogated the STING-activated NLRP3 inflammasome-mediated pyroptosis and downregulated the expression of NLRP3 and cleaved-caspase-1 in the colonic tissue of DSS-treated mice. nih.govmedchemexpress.com

Therapeutic Potential in Acute Kidney Injury Models

The therapeutic utility of this compound extends to acute kidney injury (AKI), a serious condition often associated with intrinsic immune overactivation. nih.gov The cGAS-STING pathway is implicated in the pathophysiology of AKI, particularly in models of cisplatin-induced nephrotoxicity, where mitochondrial DNA leakage can trigger inflammatory responses. researchgate.netnih.gov

In a cisplatin-induced AKI mouse model, this compound (Compound SP23) significantly mitigated kidney damage. medchemexpress.com Cisplatin is a common chemotherapeutic agent known to cause nephrotoxicity. mdpi.comsemanticscholar.org The administration of the STING degrader led to a marked alleviation of ischemic symptoms. medchemexpress.com Mechanistically, novel rigid STING-PROTAC degraders have been shown to down-regulate the STING/NF-κB signaling axis, which in turn inhibits the expression of inflammatory factors in a cisplatin-induced cell model. nih.gov This suggests that targeting STING for degradation is a viable strategy to protect against the renal damage induced by cisplatin. nih.govnih.gov

Treatment with this compound in the cisplatin-induced AKI model resulted in significant improvements in key physiological parameters. medchemexpress.com A dramatic and dose-dependent reduction in kidney weight was observed, indicating a decrease in kidney swelling. medchemexpress.com The compound also improved renal blood flow. medchemexpress.com These findings point towards the potential of STING degraders to restore normal kidney function and structure following acute injury. medchemexpress.comnih.gov

| Effect of this compound on Renal Parameters in Cisplatin-Induced AKI | Observation | Reference |

| Kidney Damage | Significantly alleviated | medchemexpress.com |

| Kidney Weight | Dramatically reduced | medchemexpress.com |

| Renal Blood Flow | Improved | medchemexpress.com |

| Survival Rate | Increased | medchemexpress.com |

Investigation in Genetically Defined Interferonopathy Models

Preclinical research has explored the therapeutic potential of STING (Stimulator of Interferon Genes) degraders in the context of type I interferonopathies, a group of monogenic autoinflammatory disorders characterized by the constitutive activation of the type I interferon pathway. These investigations have focused on genetically defined models, particularly those utilizing patient-derived cells, to assess the efficacy of STING degradation in diseases driven by distinct modes of STING pathway activation.

Suppression of Elevated Inflammatory Gene Expression in Patient-Derived Fibroblasts (e.g., AGS, SAVI)

Type I interferonopathies such as Aicardi-Goutières Syndrome (AGS) and STING-Associated Vasculopathy with onset in Infancy (SAVI) are driven by chronic overactivation of the STING signaling pathway. bmj.com Mutations causing AGS, for instance in the TREX1 gene, lead to an accumulation of cytosolic DNA, which activates the canonical cGAS-STING pathway. bmj.comnih.gov In contrast, SAVI is caused by gain-of-function mutations in the STING1 gene itself, resulting in constitutive, non-canonical activation of the STING protein. bmj.com

To evaluate the therapeutic potential of STING degradation, a targeted STING protein degrader, identified as SP2C, was tested on primary fibroblasts derived from patients with AGS and SAVI. bmj.com Research demonstrated that this degrader effectively reduces STING protein levels in both healthy donor and SAVI patient fibroblasts. bmj.com

Treatment with the STING degrader at a concentration of 1μM resulted in a significant reduction of inflammatory gene expression in fibroblasts from SAVI patients and AGS patients with a TREX1 mutation. bmj.com However, the degrader did not inhibit gene expression in AGS patient fibroblasts with mutations in RNAseH2B, suggesting that the inflammatory phenotype in these cells may be driven by mechanisms less dependent on STING. bmj.com

The specific interferon-stimulated genes (ISGs) and proinflammatory cytokines suppressed by the STING degrader in responsive patient cells highlight its potential to ameliorate the inflammatory cascade central to these diseases.

Table 1: Effect of STING Degrader (SP2C) on Inflammatory Gene Expression in Patient-Derived Fibroblasts

| Patient Cell Line | Genetic Mutation | STING Pathway Activation | Effect of STING Degrader (1µM) | Suppressed Genes |

|---|---|---|---|---|

| SAVI | STING1 (N154S) | Non-Canonical | Inhibited Gene Expression | CXCL10, IFI27, ISG15, IFI44, IFNB1 |

| AGS | TREX1 | Canonical | Inhibited Gene Expression | CXCL10, IFI27, ISG15, IFI44, IFNB1 |

| AGS | RNAseH2B | Canonical | No Inhibition | N/A |

Data sourced from a study on targeted STING degradation in fibroblasts from patients with AGS and SAVI. bmj.com

Differential Effects on Canonical vs. Non-Canonical STING Activation

The STING signaling pathway can be activated through two primary mechanisms: canonical and non-canonical.

Canonical Activation: This is the most well-understood pathway. It begins with the cytosolic DNA sensor cGAS (cyclic GMP-AMP synthase) detecting foreign or misplaced DNA. fhnw.ch cGAS then synthesizes the second messenger 2'3'-cGAMP, which binds to and activates STING. fhnw.ch This leads to STING's translocation from the endoplasmic reticulum (ER) to the Golgi apparatus, where it recruits and activates TBK1, which in turn phosphorylates the transcription factor IRF3, driving the expression of type I interferons. fhnw.chnih.gov This pathway is characteristically involved in AGS caused by mutations in nucleases like TREX1. bmj.com

Non-Canonical Activation: This refers to STING activation that occurs independently of cGAS or through alternative mechanisms. For instance, gain-of-function mutations in STING, as seen in SAVI, cause the protein to be constitutively active without the need for cGAMP binding. bmj.com Other non-canonical pathways can be triggered by factors like ER stress or direct interaction with other proteins such as IFI16 following nuclear DNA damage, which can preferentially activate the NF-κB pathway over the IRF3 pathway. researchgate.netnih.gov

Targeted STING degraders have been developed to inhibit signaling irrespective of the mode of activation. By promoting the complete removal of the STING protein, these degraders can effectively shut down the signaling hub. Research shows that STING degraders can inhibit the downstream consequences of both the canonical pathway (as seen in TREX1-mutant AGS cells) and the non-canonical pathway (as seen in SAVI cells). bmj.com This demonstrates a key advantage of a degradation strategy over small molecule inhibitors, which might target specific conformations or binding sites that could be bypassed in certain disease states.

Table 2: Comparison of STING Activation Pathways

| Feature | Canonical STING Activation | Non-Canonical STING Activation |

|---|---|---|

| Primary Trigger | cGAS-dependent recognition of cytosolic DNA, production of cGAMP. fhnw.ch | cGAMP-independent factors, e.g., gain-of-function mutations (SAVI), ER Stress, IFI16. bmj.comresearchgate.net |

| Key Upstream Molecule | cGAS. fhnw.ch | Variable (e.g., IFI16, ATM, PARP-1) or none (constitutive mutation). nih.gov |

| Associated Interferonopathy | AGS (e.g., TREX1 mutations). bmj.com | SAVI. bmj.com |

| Primary Downstream Signaling | TBK1-IRF3 activation leading to Type I IFN production. fhnw.ch | Can lead to IRF3 and/or preferential NF-κB activation. nih.gov |

| Effect of this compound | Effectively suppresses downstream inflammatory gene expression. bmj.com | Effectively suppresses downstream inflammatory gene expression. bmj.com |

Advanced Research Methodologies for Studying Sting Degrader 1

Proteomic Approaches for Unbiased Target Identification and Pathway Analysis

Proteomics offers a powerful, unbiased lens to understand the cellular impact of STING Degrader-1. By analyzing the entire protein complement of a cell, researchers can identify the molecular machinery hijacked by the degrader and map the downstream consequences of STING removal.

One key technique is proximity-ligation proteomics, such as TurboID, which can identify proteins that are in close proximity to STING. nih.gov This method has been successfully used to characterize the regulators of STING trafficking and degradation, revealing, for example, the role of the ESCRT (Endosomal Sorting Complex Required for Transport) complex in promoting STING degradation. nih.gov In the context of a degrader, this approach could pinpoint the specific E3 ligase and associated ubiquitin machinery recruited to STING for its targeted destruction.

Furthermore, global quantitative proteomics using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for a broad view of how this compound alters the cellular proteome. biorxiv.orgnih.gov Researchers can treat cells, such as the human monocytic THP-1 cell line, with the degrader and compare the protein profiles to untreated cells. biorxiv.org This can reveal the intended downregulation of STING and also identify any off-target effects or unexpected changes in other protein levels, which might hint at broader pathway modulation. biorxiv.orgnih.gov For instance, such analyses have revealed that STING degradation can affect proteins related to ubiquitination, kinase signaling, and phagocytosis. nih.gov Bioinformatic tools like STRING analysis can then be used to map the interactions between the identified proteins, helping to construct a comprehensive picture of the pathways involved. biorxiv.org

Functional Genomic Screens (e.g., Pooled CRISPR-Cas9 Knockout Screens) for Mechanism of Action Elucidation

Functional genomic screens, particularly pooled CRISPR-Cas9 knockout screens, are indispensable for systematically identifying the genes essential for the activity of this compound. biorxiv.org This technology allows for the individual knockout of nearly every gene in the genome to see which ones, when absent, prevent the degrader from working. fhnw.chnih.gov

In a typical screen, a population of cells is transduced with a library of single-guide RNAs (sgRNAs) targeting thousands of genes. fhnw.ch This cell population is then treated with this compound. Cells in which the degrader is no longer effective (i.e., STING is not degraded) will survive a selection pressure or can be sorted based on high STING protein levels. biorxiv.org By sequencing the sgRNAs present in this resistant population, scientists can identify the genes whose knockout confers resistance. biorxiv.org

This approach has been successfully employed to uncover the mechanism of action for novel STING-degrading compounds. biorxiv.org For example, a genome-wide CRISPR screen identified the E3 ligase HERC4, along with UBA5 and UBA6, as critical components for the activity of a molecular glue degrader of STING known as AK59. biorxiv.org Similarly, targeted CRISPR screens have been used to specifically probe the roles of ubiquitin-related genes, leading to the identification of the E2 conjugating enzyme UBE2N as a key regulator of STING degradation. nih.govresearchgate.net These findings are then typically validated by creating individual knockout cell lines for the identified "hit" genes and confirming the abrogation of degrader activity. biorxiv.orgfhnw.ch

High-Throughput Cellular Assays for Degradation Efficacy and Specificity

To assess the potency, kinetics, and specificity of this compound, researchers rely on a variety of high-throughput cellular assays. These assays are designed to be robust and scalable, allowing for the rapid screening and characterization of many compounds or conditions. nih.govresearchgate.net

The most direct measure of a degrader's efficacy is the reduction in the target protein's abundance. Quantitative Western blotting and flow cytometry are the primary methods for this assessment.

Quantitative Western Blotting: This technique separates proteins by size and uses antibodies to detect specific proteins. Modern automated systems, sometimes referred to as Simple Western, have enhanced the throughput and reproducibility of this method, making it suitable for generating precise dose-response curves to determine key parameters like the DC₅₀ (the concentration for 50% degradation) and Dₘₐₓ (the maximum degradation percentage). proteinsimple.jp Researchers use this method to confirm the decrease in STING protein levels after treatment with a degrader and to check for effects on other proteins to assess specificity. biorxiv.orgnih.govresearchgate.net

Flow Cytometry: This is a powerful high-throughput technique that can measure protein levels in thousands of individual cells per second. fhnw.ch To monitor STING degradation, researchers can use fluorescently labeled antibodies that bind to STING. biorxiv.orgfhnw.ch An even more elegant approach involves engineering cell lines to express STING fused to a fluorescent protein, such as mNeonGreen (mNG). nih.govnih.gov As the degrader eliminates the STING-mNG fusion protein, the cellular fluorescence decreases, which can be easily quantified by flow cytometry. nih.govnih.gov This method is sensitive enough to be used as the readout for large-scale CRISPR screens. biorxiv.org

Beyond simply measuring STING protein levels, it is crucial to confirm that the degradation translates into a functional shutdown of the downstream signaling pathway. The STING pathway culminates in the activation of transcription factors like Interferon Regulatory Factor 3 (IRF3), which drives the expression of type I interferons and other inflammatory genes. fhnw.chbpsbioscience.com

Reporter gene assays are designed to measure the activity of this pathway. bpsbioscience.combpsbioscience.com A common approach is to use a cell line, such as THP-1, that has been engineered to contain a reporter gene (e.g., firefly luciferase) under the control of an IRF-responsive promoter, also known as an Interferon-Stimulated Response Element (ISRE). bpsbioscience.combpsbioscience.comamsbio.com When the STING pathway is activated by a stimulus like cGAMP, IRF3 is activated, binds to the ISRE, and drives the expression of luciferase, producing a measurable light signal. biorxiv.orgbpsbioscience.com Treatment with an effective STING degrader will prevent this process, leading to a significant reduction in the luciferase signal. biorxiv.orgnih.govresearchgate.net This provides a quantitative, functional readout of the degrader's inhibitory effect on the entire signaling cascade. biorxiv.org

Advanced Microscopy Techniques for Subcellular Localization and Trafficking Studies

STING's function is intrinsically linked to its location within the cell. frontiersin.orgnih.gov In its inactive state, STING resides in the endoplasmic reticulum (ER). frontiersin.org Upon activation, it traffics through the Golgi apparatus to endosomal compartments, where it signals and is eventually targeted for degradation in lysosomes. frontiersin.orgnih.gov Advanced microscopy techniques are vital for visualizing this journey and understanding how this compound might alter it.

Immunofluorescence microscopy allows researchers to label STING with fluorescent antibodies and visualize its subcellular location. fhnw.ch This can reveal whether the degrader causes STING to accumulate in a specific compartment before its destruction. For instance, studies have shown STING granules and particles localized around ER regions in untreated cells, which are resolved upon treatment with a degrader. fhnw.ch

More advanced, super-resolution techniques like single-molecule localization microscopy provide an even more detailed view. repec.orgnih.gov This method has been used to show that upon activation, STING forms distinct clusters at the trans-Golgi network, a critical step for its signaling function. repec.orgnih.gov By applying such techniques to cells treated with this compound, researchers can investigate whether the degrader acts on STING in the ER or if it requires STING to traffic to a specific organelle before it can be engaged by the degradation machinery.

In Vitro and Ex Vivo Co-culture Systems for Immune Cell Interactions

The ultimate goal of modulating the STING pathway is often to alter an immune response. Therefore, it is essential to study the effects of this compound in the context of interacting immune cells. In vitro and ex vivo co-culture systems are designed to model these complex interactions. nih.gov

These systems involve growing two or more different cell types together. For example, to study the impact on anti-tumor immunity, cancer cells can be co-cultured with various immune cells like T cells, natural killer (NK) cells, or peripheral blood mononuclear cells (PBMCs). nih.govmersana.com The addition of this compound to such a system can reveal its impact on cytokine production, immune cell activation, and the ability of immune cells to kill cancer cells. mersana.com Studies using co-cultures have shown that STING activation in tumor cells can contribute to robust anti-tumor activity by inducing specific interferons that help coordinate the immune attack. mersana.com By degrading STING, it is hypothesized that this compound would suppress these inflammatory responses, a desirable outcome in autoimmune or autoinflammatory disease models. Transwell co-culture systems can further dissect these interactions by physically separating cell types while still allowing communication via secreted factors, helping to determine how STING degradation in one cell type affects the behavior of another. nih.gov

Broader Contexts of Sting Protein Homeostasis and Degradation Mechanisms

Endogenous Regulatory Pathways of STING Protein Turnover

The termination of STING signaling is intrinsically linked to its degradation. Following activation, STING translocates from the endoplasmic reticulum (ER) to the Golgi apparatus and subsequently to endolysosomal compartments for degradation. nih.govembopress.org This process is mediated by several interconnected pathways, including autophagy and lysosomal degradation, and is tightly controlled by post-translational modifications like ubiquitination.

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. nih.gov Emerging evidence indicates a significant role for autophagy in modulating STING signaling. nih.govresearchgate.net STING itself can induce a non-canonical form of autophagy that is dependent on ATG5 but independent of other key autophagy regulators like Beclin1 and ULK1. nih.gov This STING-induced autophagy can lead to its own degradation, creating a negative feedback loop to temper the immune response. nih.gov

The endosomal sorting complexes required for transport (ESCRT) pathway is another critical mechanism involved in STING degradation. nih.govembopress.org The ESCRT machinery recognizes ubiquitinated STING on vesicles, facilitating its transport to lysosomes for degradation. nih.govembopress.org Disruption of ESCRT functionality leads to enhanced STING signaling and cytokine production, highlighting its crucial role in terminating STING responses. nih.govembopress.org Recent studies have further elucidated that the ESCRT-0 protein, HRS (hepatocyte growth factor-regulated tyrosine kinase substrate), is involved in detecting ubiquitinated STING on endosomes, initiating its path towards degradation. embopress.org This process is also described as a form of microautophagy, where vesicles containing STING are directly engulfed by lysosomes in an ESCRT-dependent manner. researchgate.net

The lysosome is the primary site for the terminal degradation of activated STING. biorxiv.orgresearchgate.net After its journey from the ER and Golgi, STING-containing vesicles are sorted to late endosomes and lysosomes. researchgate.net The acidic environment within the lysosome, maintained by the V-ATPase complex, is essential for the degradation of STING. embopress.orgresearchgate.net Inhibition of lysosomal acidification with agents like Bafilomycin A1 or Chloroquine prevents STING degradation and leads to prolonged signaling. embopress.org

Several proteins facilitate the trafficking of STING to the lysosome. The adaptor protein complex-1 (AP-1) binds to phosphorylated STING in the Golgi, sorting it into clathrin-coated vesicles destined for endolysosomal compartments. nih.gov Additionally, the lysosomal protein Niemann-Pick C1 (NPC1) directly interacts with STING and is required for its recruitment to the lysosome for degradation. nih.gov Loss of NPC1 function results in impaired STING degradation and consequently, heightened type I interferon signaling. nih.gov

Ubiquitination, the process of attaching ubiquitin molecules to a substrate protein, is a key post-translational modification that governs STING's fate. Different types of ubiquitin linkages can have distinct outcomes. K48-linked polyubiquitination typically targets proteins for proteasomal degradation, while other linkages can regulate protein trafficking and activity.

Ring finger protein 5 (RNF5) is an E3 ubiquitin ligase that has been identified as a significant negative regulator of STING. frontiersin.orgnih.govfrontiersin.org RNF5 promotes the K48-linked ubiquitination of STING, leading to its degradation by the proteasome. frontiersin.orgnih.gov This action of RNF5 serves to dampen STING-mediated antiviral responses and prevent excessive inflammation. frontiersin.orgnih.gov Overexpression of RNF5 has been shown to significantly reduce STING protein levels, thereby inhibiting the downstream signaling cascade. frontiersin.org Conversely, silencing RNF5 results in the stabilization of STING and enhanced immune signaling. frontiersin.org The regulatory interaction between RNF5 and STING is crucial for maintaining immune homeostasis. nih.gov

Factors Influencing Resting-State STING Protein Stability

Even in the absence of an activating signal, the basal level of STING protein is carefully controlled to ensure a prompt response when needed, while avoiding spontaneous activation. This homeostatic regulation is achieved through a dynamic interplay between stabilizing and degrading factors. elsevierpure.comnih.govresearchgate.net

TOLLIP (Toll-interacting protein) has been identified as a key stabilizer of STING protein at the resting state. elsevierpure.comnih.govresearchgate.net TOLLIP directly interacts with STING, preventing its degradation and thereby maintaining a ready pool of the protein. elsevierpure.comnih.gov In the absence of TOLLIP, STING protein levels are significantly reduced, leading to a dampened immune response upon stimulation. elsevierpure.comresearchgate.net This stabilizing effect of TOLLIP is crucial for maintaining tissue immune homeostasis. elsevierpure.comnih.govresearchgate.net Interestingly, certain viral proteins can exploit this interaction by recruiting TOLLIP to promote the degradation of STING via selective autophagy, as a mechanism of immune evasion. nih.gov

In a constant "tug-of-war" with stabilizers like TOLLIP, endogenous degraders work to control resting-state STING levels. elsevierpure.comnih.govresearchgate.net One such key player is IRE1α (Inositol-requiring enzyme 1 alpha), a sensor of unfolded proteins in the ER. elsevierpure.comnih.govresearchgate.net The degradation of resting-state STING is dependent on IRE1α and the lysosomal pathway. elsevierpure.comnih.govresearchgate.net This suggests a model where IRE1α facilitates the turnover of STING, and this process is counteracted by the stabilizing effect of TOLLIP. elsevierpure.comnih.govresearchgate.net The balance between TOLLIP and the IRE1α-lysosome pathway ultimately determines the homeostatic level of STING protein in the cell. elsevierpure.comnih.govresearchgate.net Association with IRE1α has been shown to be critical for STING's function and subsequent degradation. nih.gov

Compound and Protein Quick Reference Table

| Name/Abbreviation | Full Name/Description |

| 3-MA | 3-Methyladenine |

| AP-1 | Adaptor protein complex-1 |

| ATG5 | Autophagy related 5 |

| Bafilomycin A1 | A specific inhibitor of vacuolar-type H+-ATPase (V-ATPase). |

| Beclin1 | A key protein in the regulation of autophagy. |

| CALNEXIN | A molecular chaperone protein in the endoplasmic reticulum. |

| CCDC50 | Coiled-coil domain containing 50 |

| CD40L | CD40 ligand |

| cGAS | Cyclic GMP-AMP synthase |

| Chloroquine | A lysosomotropic agent that inhibits lysosomal acidification. |

| DMXAA | 5,6-dimethylxanthenone-4-acetic acid |

| ESCRT | Endosomal sorting complexes required for transport |

| GCC2/GCC185 | GRIP and coiled-coil domain containing 2 |

| HRS | Hepatocyte growth factor-regulated tyrosine kinase substrate |

| iRHOM2 | Inactive rhomboid protein 2 |

| IRE1α | Inositol-requiring enzyme 1 alpha |

| IRF3 | Interferon regulatory factor 3 |

| MAVS | Mitochondrial antiviral-signaling protein |

| MG-132 | A proteasome inhibitor. |

| MYH6 | Myosin Heavy Chain 6 |

| MYH7 | Myosin Heavy Chain 7 |

| Niemann-Pick C1 | NPC1 |

| p62/SQSTM1 | Sequestosome 1 |

| poly(dA:dT) | Poly(deoxyadenylic-deoxythymidylic) acid sodium salt |

| RAB22A | Ras-related protein Rab-22A |

| RNF5 | Ring finger protein 5 |

| STEEP | STING ER exit protein |

| STIM1 | Stromal interaction molecule 1 |

| TBK1 | TANK-binding kinase 1 |

| TMED2 | Transmembrane p24 trafficking protein 2 |

| TOLLIP | Toll-interacting protein |

| TOM1 | Target of Myb1 |

| TREX1 | Three prime repair exonuclease 1 |

| ULK1 | Unc-51 like autophagy activating kinase 1 |

| VPS4a | Vacuolar protein sorting 4 homolog A |

| XBP-1 | X-box binding protein 1 |

| YIPF5 | Yip1 domain family member 5 |

Strategies for Manipulating Endogenous STING Degradation for Research Purposes

To investigate the intricate roles of STING in cellular physiology and disease, researchers have developed a variety of strategies to manipulate its endogenous degradation. These approaches can be broadly categorized into pharmacological, genetic, and biochemical methods, each offering unique advantages for studying STING protein turnover and its functional consequences.

Pharmacological manipulation often involves the use of small molecule inhibitors that target specific steps in the degradation pathway. For instance, inhibitors of lysosomal acidification, such as Bafilomycin A1 and Chloroquine, can block the final degradative step of STING, leading to its accumulation and enhanced signaling. nih.govresearchgate.net This strategy has been instrumental in demonstrating the importance of lysosomal degradation in terminating STING-mediated responses.

Genetic approaches, such as CRISPR-Cas9 based knockout screens, have been powerful tools for identifying novel regulators of STING degradation. fhnw.ch By systematically ablating the expression of individual genes, researchers can pinpoint those that are essential for STING turnover. This has led to the discovery of key components of the degradation machinery, providing valuable insights into the underlying molecular mechanisms.

Biochemical methods are employed to directly measure the rate of STING protein synthesis and degradation. Techniques like metabolic labeling with stable isotopes, followed by mass spectrometry analysis, allow for the precise quantification of STING protein half-life in different tissues and under various conditions. nih.govdntb.gov.ua These studies have revealed that STING turnover rates can vary significantly between different cell types and tissues, highlighting the tissue-specific regulation of its homeostasis. dntb.gov.ua

A significant advancement in the targeted manipulation of STING is the development of proteolysis-targeting chimeras (PROTACs). These are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, thereby inducing its ubiquitination and subsequent degradation by the proteasome.

STING Degrader-1 is a prime example of such a PROTAC. cellsignal.com This molecule is composed of a ligand that binds to the STING protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. medchemexpress.com This ternary complex formation facilitates the transfer of ubiquitin to STING, marking it for degradation. cellsignal.com this compound has a reported half-maximal degradation concentration (DC₅₀) of 3.2 μM. cellsignal.commedchemexpress.com By specifically promoting the degradation of STING, this compound serves as a valuable research tool to probe the consequences of STING depletion in various cellular models and to explore its therapeutic potential in diseases driven by STING overactivation. cellsignal.com Another example is the molecular glue degrader AK59 , which facilitates the interaction between STING and the HECT-domain E3 ligase HERC4, leading to STING's proteasomal degradation. biorxiv.org

The table below summarizes various strategies employed to manipulate endogenous STING degradation for research purposes.

| Strategy | Method/Agent | Mechanism of Action | Research Application |

| Pharmacological Inhibition of Degradation | Bafilomycin A1, Chloroquine | Inhibits vacuolar H+-ATPase, preventing lysosomal acidification and function. nih.govresearchgate.net | Studying the role of lysosomal degradation in STING turnover and enhancing STING signaling for therapeutic studies. nih.gov |

| Genetic Knockout/Knockdown | CRISPR-Cas9, shRNA | Ablation or reduction of genes involved in STING degradation pathways (e.g., ESCRT components, E3 ligases). fhnw.ch | Identifying and characterizing novel regulators of STING stability and degradation. fhnw.ch |

| Targeted Protein Degradation | This compound (PROTAC) | A heterobifunctional molecule that recruits an E3 ligase to STING, inducing its ubiquitination and proteasomal degradation. cellsignal.commedchemexpress.com | Investigating the functional consequences of STING depletion and exploring therapeutic potential in STING-driven diseases. cellsignal.com |

| Targeted Protein Degradation | AK59 (Molecular Glue) | A small molecule that induces a novel interaction between STING and the HERC4 E3 ligase, leading to STING degradation. biorxiv.org | Studying the HERC4-mediated degradation pathway and its impact on STING signaling. biorxiv.org |

| Biochemical Analysis of Turnover | Metabolic Labeling (e.g., with deuterium (B1214612) oxide) | Incorporation of stable isotopes into newly synthesized proteins, allowing for the measurement of protein synthesis and degradation rates via mass spectrometry. nih.govdntb.gov.ua | Quantifying STING protein half-life and turnover rates in different tissues and disease models. nih.govdntb.gov.ua |

Future Research Directions and Translational Perspectives for Sting Degrader 1

Comprehensive Elucidation of Off-Target Effects and Selectivity Profile

A crucial aspect of the preclinical development of any new therapeutic is a thorough understanding of its selectivity. While STING Degrader-1 is designed to specifically target STING, comprehensive studies are required to identify any potential off-target effects.

Initial selectivity panels for STING degraders have shown promising results. For instance, the STING degrader SP23 was found to be selective for STING and did not degrade other kinases such as JAK2, STAT3, PI3K, AKT, or the Toll-like receptor 4 (TLR4) in THP-1 cells. rndsystems.comtocris.com This level of specificity is encouraging, but broader, unbiased screening methods are necessary to build a complete selectivity profile for this compound.

Future research in this area should employ state-of-the-art proteomic techniques, such as mass spectrometry-based global protein expression profiling, to identify any unintended protein degradation in various cell types. biorxiv.orgnih.gov These studies will provide a comprehensive map of the degrader's specificity and help to anticipate potential toxicities. Furthermore, understanding the structural basis for selectivity, including the interactions between the degrader, STING, and the recruited E3 ligase, will be critical for designing next-generation degraders with even greater precision. One study identified the E3 ligase HERC4 as being essential for the activity of the STING molecular glue degrader AK59, highlighting the importance of understanding the specific E3 ligase utilized. biorxiv.org

Table 1: Kinase Selectivity of STING Degrader SP23

| Kinase/Receptor | Degradation Observed | Cell Line |

| JAK2 | No | THP-1 |

| STAT3 | No | THP-1 |

| PI3K | No | THP-1 |

| AKT | No | THP-1 |

| TLR4 | No | THP-1 |

Investigation of this compound Efficacy in Additional Preclinical Disease Models

While initial studies have demonstrated the anti-inflammatory potential of STING degraders in models of acute kidney injury and colitis, expanding the evaluation of this compound to a wider range of preclinical disease models is a critical next step. nih.govnih.gov Given the central role of STING in various pathologies, several areas warrant investigation.

Neuroinflammatory Disorders: The STING pathway has been implicated in the pathogenesis of several neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. nih.govresearchgate.netneurosciencenews.comnih.gov Constitutively active STING has been shown to cause neuroinflammation and degeneration of dopaminergic neurons in mice. nih.govresearchgate.net Therefore, evaluating the ability of this compound to cross the blood-brain barrier and modulate neuroinflammation in relevant animal models is a high priority. Studies using STING inhibitors like C-176 have already shown promise in reducing neuroinflammation-mediated damage in models of traumatic brain injury. researchgate.net

Fibrotic Diseases: Aberrant STING activation is also linked to the development of fibrosis in organs such as the lungs and liver. researchgate.netresearchgate.netnih.gov Preclinical models of pulmonary and liver fibrosis would be valuable for assessing the anti-fibrotic potential of this compound. sygnaturediscovery.com Inhibition of STING has been shown to ameliorate fibrosis, suggesting that targeted degradation could be a potent therapeutic strategy. researchgate.netnih.gov

By demonstrating efficacy in a broader range of disease models, the therapeutic potential of this compound can be more comprehensively understood, paving the way for clinical trials in various indications.

Exploration of Combination Research Strategies with Other Immunomodulatory Agents

To enhance therapeutic efficacy and overcome potential resistance mechanisms, exploring combination strategies with other immunomodulatory agents is a promising avenue. While much of the current research has focused on combining STING agonists with other therapies, the potential for synergistic effects with STING degraders is an area ripe for investigation.

Combination with Anti-inflammatory Cytokines or their Blockers: In diseases characterized by a complex inflammatory milieu, combining this compound with agents that target other key inflammatory pathways could be beneficial. For instance, in certain autoimmune conditions, combining a STING degrader with an IL-6 or TNF-α inhibitor could provide a more comprehensive blockade of inflammatory signaling. researchgate.net Conversely, in a cancer context, where some level of immune activation is desired, a more nuanced approach would be required.

Combination with Other Innate Immune Modulators: The interplay between different innate immune signaling pathways is complex. Investigating the combination of this compound with modulators of other pattern recognition receptors, such as Toll-like receptors (TLRs), could reveal synergistic or antagonistic effects. For example, studies have explored the combined use of STING and TLR agonists as vaccine adjuvants, suggesting that modulating these pathways in concert can have a powerful impact on the immune response. researchgate.net Understanding how the degradation of STING impacts the response to other innate immune stimuli will be crucial for designing effective combination therapies.

Development of Advanced Delivery Systems for Targeted STING Degradation

A significant challenge for PROTACs, including this compound, is their often-large molecular weight and suboptimal pharmacokinetic properties, which can limit their bioavailability and tissue distribution. Developing advanced delivery systems is therefore a key translational goal to enhance the therapeutic index of STING degraders.

Nanoparticle-Based Delivery: Encapsulating STING degraders into nanoparticles, such as lipid nanoparticles (LNPs) or polymeric nanoparticles, offers a promising strategy to improve their solubility, stability, and pharmacokinetic profile. nih.govnih.govfiercepharma.comjohnshopkins.eduaacrjournals.orgutsouthwestern.eduresearchgate.netresearchgate.net Nanoparticle formulations can be engineered to passively target tumor tissues through the enhanced permeability and retention (EPR) effect or actively targeted to specific cell types by conjugating targeting ligands to the nanoparticle surface. This approach has been successfully explored for the delivery of STING agonists, demonstrating the potential to enhance their anti-tumor efficacy. nih.govnih.govfiercepharma.comjohnshopkins.eduaacrjournals.orgutsouthwestern.eduresearchgate.netresearchgate.net

Lipid-Based Formulations: Similar to nanoparticles, lipid-based delivery systems can improve the oral bioavailability and systemic exposure of STING degraders. nih.govnih.govaacrjournals.orgresearchgate.netresearchgate.net These formulations can protect the degrader from enzymatic degradation and facilitate its absorption.

By leveraging these advanced delivery technologies, it may be possible to achieve higher concentrations of this compound at the site of disease while minimizing systemic exposure and potential off-target effects.

Understanding Potential Resistance Mechanisms to this compound-Mediated Degradation

As with any targeted therapy, the potential for acquired resistance is a critical consideration. Understanding the mechanisms by which cells might become resistant to this compound is essential for developing strategies to overcome this challenge and for designing more durable therapies.

Mutations in STING or E3 Ligase Components: One potential mechanism of resistance is the development of mutations in the STING protein that prevent the binding of the degrader. nih.govresearchgate.net Similarly, mutations in the E3 ligase recruited by the degrader, or in other components of the ubiquitin-proteasome system, could impair the degradation process. nih.govresearchgate.netfrontiersin.org Studies on other PROTACs have shown that mutations in the E3 ligase can indeed confer resistance. nih.govresearchgate.net Interestingly, the STING degrader AK59 has been shown to be effective against common pathological STING mutations, suggesting that some degraders may have a higher barrier to resistance. biorxiv.org

Upregulation of Drug Efflux Pumps: Another potential mechanism of resistance is the upregulation of drug efflux pumps, such as P-glycoprotein (MDR1), which can actively transport the degrader out of the cell, reducing its intracellular concentration and efficacy. researchgate.net

Future research should focus on generating resistant cell lines in vitro and analyzing their genetic and proteomic profiles to identify the specific mechanisms of resistance to this compound. This knowledge will be invaluable for the development of second-generation degraders that can overcome these resistance mechanisms and for the rational design of combination therapies that can prevent or delay the emergence of resistance.

Q & A

Q. What is the mechanistic basis for STING Degrader-1’s ability to degrade STING protein, and how does its PROTAC structure contribute to this activity?

this compound utilizes proteolysis-targeting chimera (PROTAC) technology to recruit E3 ubiquitin ligases (e.g., cereblon) to STING, inducing its ubiquitination and proteasomal degradation. The PROTAC structure comprises three components: a STING-binding moiety, a linker, and an E3 ligase ligand. The linker length and chemistry are critical for ternary complex formation; for example, shorter linkers may hinder productive interactions, while intermediate lengths (e.g., PEG3) optimize degradation efficiency by balancing steric flexibility and binding affinity .

Q. How should researchers validate STING degradation in cellular models, and what controls are essential for experimental rigor?

- Western Blot : Quantify STING protein levels pre- and post-treatment (e.g., DC50 = 3.2 μM at 24 hours) .

- Rescue Experiments : Co-treatment with proteasome inhibitors (e.g., MG132) or STING agonists (e.g., cGAMP) to confirm degradation specificity .

- Functional Assays : Measure downstream effects, such as reduced NLRP3 inflammasome activation or IFN-β production, to confirm functional STING loss .

Q. What is the role of the cGAS-STING pathway in the cellular context of this compound studies, and how does its modulation affect experimental outcomes?

The cGAS-STING pathway detects cytosolic DNA, triggering innate immune responses via IRF3/NF-κB activation. This compound suppresses this pathway by degrading STING, which is experimentally validated by reduced NLRP3 expression and pyroptosis in models like female germline stem cells (FGSCs). This mechanistic link highlights the need to monitor off-target immune modulation (e.g., via RNA-seq or cytokine arrays) to distinguish direct STING degradation effects from secondary signaling alterations .

Advanced Research Questions

Q. How can researchers resolve contradictions in degradation efficiency across cell types or experimental conditions?

Discrepancies in DC50 values or degradation kinetics may arise from:

- Cell-Specific E3 Ligase Expression : Validate cereblon/MDM2 levels via qPCR or flow cytometry.

- STING Isoform Variants : Screen for alternative STING splice variants resistant to degradation.

- PROTAC Stability : Assess compound half-life using LC-MS in different media (e.g., serum-containing vs. serum-free) .

Q. What structural optimizations of this compound could enhance its potency or reduce off-target effects?

- Linker Optimization : Test PEG-based vs. alkyl-based linkers for improved membrane permeability and ternary complex stability. Evidence suggests PEG3 linkers balance flexibility and degradation efficiency .

- Warhead Modification : Replace the STING-binding moiety with high-affinity analogs (e.g., cyclic dinucleotide derivatives) to improve target engagement.

- E3 Ligase Switching : Substitute cereblon ligands with VHL or IAP ligands to exploit cell-specific E3 ligase availability .

Q. How does this compound synergize with other therapies (e.g., DNA-damaging agents) in preclinical models, and what experimental designs are needed to validate combinatorial effects?

- Co-Treatment with Chemotherapeutics : Combine this compound with agents like cisplatin (induces cytosolic DNA) to test for enhanced apoptosis in cancer models.

- Mechanistic Validation : Use RNAi-mediated STING knockdown as a positive control to distinguish PROTAC-specific effects from pathway crosstalk .

- In Vivo Models : Employ syngeneic tumors with STING knockout cohorts to confirm on-target efficacy .

Q. What are the limitations of current in vitro models for studying this compound, and how can researchers address these gaps?

- Lack of Immune Context : Use co-culture systems with immune cells (e.g., dendritic cells) to model STING’s role in tumor-immune interactions.

- Pharmacokinetic Challenges : Incorporate 3D spheroid models or microfluidic devices to simulate tissue penetration barriers .

- Off-Target Degradation : Perform global proteomics (e.g., TMT-MS) to identify unintended protein degradation and refine PROTAC specificity .

Methodological Guidelines

- Dosage Optimization : Titrate this compound (0.1–10 μM) and monitor time-dependent degradation (6–48 hours) to establish dose-response curves .

- Data Interpretation : Normalize STING levels to housekeeping proteins (e.g., GAPDH) and account for batch effects in multi-experiment studies .

- Ethical Reporting : Disclose lot-to-lot variability in PROTAC purity (e.g., via HPLC traces) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.